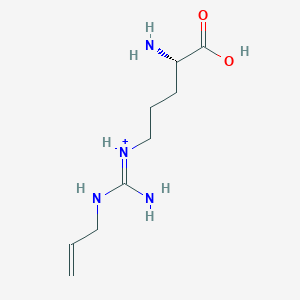
5-N-Allyl-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-N-Allyl-arginine is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an allyl group attached to the nitrogen atom at the fifth position of the arginine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-N-Allyl-arginine typically involves the alkylation of arginine with an allyl halide. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization and chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-N-Allyl-arginine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted arginine derivatives .
Wissenschaftliche Forschungsanwendungen
5-N-Allyl-arginine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The primary mechanism of action of 5-N-Allyl-arginine involves the inhibition of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. By binding to the active site of the enzyme, this compound prevents the conversion of arginine to nitric oxide, thereby regulating the levels of this critical signaling molecule in the body . This inhibition has significant implications in various physiological and pathological processes, including inflammation, cardiovascular function, and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-arginine: Another derivative of arginine with a methyl group instead of an allyl group.
N-Hydroxy-arginine: Contains a hydroxyl group attached to the nitrogen atom.
N-Nitro-arginine: Features a nitro group attached to the nitrogen atom.
Uniqueness: 5-N-Allyl-arginine is unique due to its specific inhibition of nitric oxide synthase and the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other arginine derivatives .
Eigenschaften
Molekularformel |
C9H19N4O2+ |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
[(4S)-4-amino-4-carboxybutyl]-[amino-(prop-2-enylamino)methylidene]azanium |
InChI |
InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/p+1/t7-/m0/s1 |
InChI-Schlüssel |
ZPQWZDPOLXVMOU-ZETCQYMHSA-O |
Isomerische SMILES |
C=CCNC(=[NH+]CCC[C@@H](C(=O)O)N)N |
Kanonische SMILES |
C=CCNC(=[NH+]CCCC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


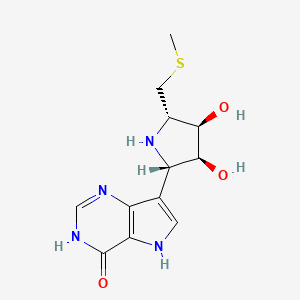
![3-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10759594.png)
![(6,7-Dihydro-5H-cyclopenta[D]imidazo[2,1-B]thiazol-2-YL]-4,7-dihydro[1,4]thiazepine-3,6-dicarboxylic acid](/img/structure/B10759596.png)
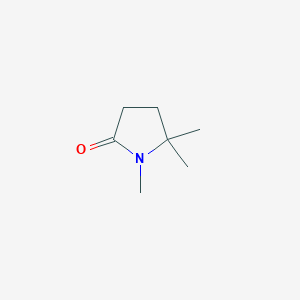
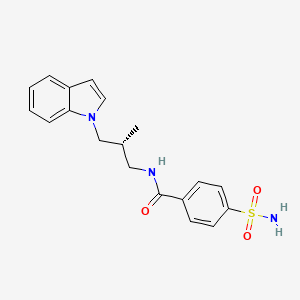
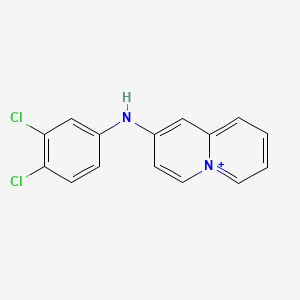
![2-{2-[3-(2-Carbamimidoylsulfanyl-ethyl)-phenyl]-ethyl}-isothiourea](/img/structure/B10759631.png)

![Allyl-{6-[3-(4-bromo-phenyl)-1-methyl-1H-indazol-6-YL]oxy}hexyl)-N-methylamine](/img/structure/B10759646.png)
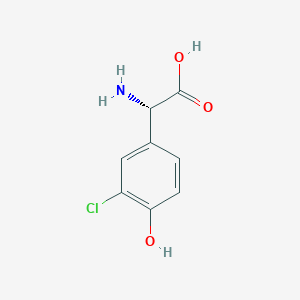
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B10759676.png)
![2-{[Formyl(hydroxy)amino]methyl}-4-methylpentanoic acid](/img/structure/B10759685.png)
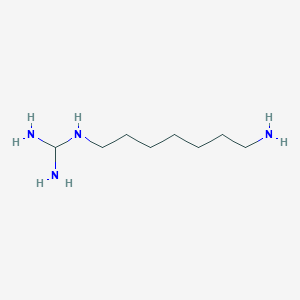
![[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid](/img/structure/B10759700.png)
